

Guanazole: A Technical Guide to its Discovery and Antineoplastic History

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Guanazole (3,5-diamino-1,2,4-triazole), designated as NSC-1895 by the National Cancer Institute, emerged in the mid-20th century as a compound of interest in oncology. This technical guide details the discovery, synthesis, and historical investigation of **Guanazole** as an antineoplastic agent. It consolidates key findings from preclinical and early clinical studies, focusing on its mechanism of action as a ribonucleotide reductase inhibitor. This document provides a retrospective analysis of the available data, including quantitative outcomes from in vitro and in vivo studies, and outlines the experimental protocols employed during its evaluation.

Discovery and Synthesis

Guanazole, a diamino derivative of the 1,2,4-triazole heterocyclic ring system, has been synthesized through various methods. A notable and efficient synthesis involves the reaction of dicyandiamide with a hydrazine dihydrohalide in an aqueous solution.[1]

Synthesis from Dicyandiamide and Hydrazine Dihydrochloride

A high-yield synthesis of **Guanazole** can be achieved by reacting dicyandiamide with hydrazine dihydrochloride in water.[1] The reaction proceeds by heating the components in an aqueous







solution.

Experimental Protocol: Synthesis of Guanazole

Materials:

- Dicyandiamide
- Hydrazine dihydrochloride
- Water
- Sodium hydroxide (for neutralization)
- Methanol (for purification)

Procedure:

- An aqueous solution of hydrazine dihydrochloride is prepared.
- Dicyandiamide is added to the solution. For larger scale reactions or higher temperatures (80-100°C), portion-wise addition of dicyandiamide is recommended to control the exothermic reaction.
- The mixture is heated. The reaction can be completed in approximately two hours at 50°C or in a few minutes at temperatures closer to 100°C.[1]
- Following the reaction, the solution containing **Guanazole** hydrochloride is cooled.
- A solution of sodium hydroxide is added to neutralize the **Guanazole** hydrochloride.[1]
- The resulting solution is evaporated to dryness.
- The **Guanazole** product is then purified, for example, by recrystallization from a solvent like methanol.

The overall reaction is as follows:





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Figure 1: Synthesis of Guanazole.

History as an Antineoplastic Agent

The investigation into **Guanazole**'s potential as a cancer therapeutic agent was most active in the 1970s. It was identified through screening programs and subsequently evaluated in a series of preclinical and clinical studies.

Preclinical Investigations

Guanazole demonstrated antitumor activity against a range of murine tumor models.[2]

- Leukemia L1210: **Guanazole** was found to be active against this murine leukemia model.
- Walker 256 Carcinosarcoma: The compound showed cytotoxicity towards this carcinosarcoma cell line.[2]
- Other Models: Activity was also noted against K1964 leukemia and the mast cell tumor P815.[2]

In vitro studies confirmed its cytotoxic effects against Leukemia L1210 cells, Walker 256 carcinosarcoma cells, and two human lymphoblast cell lines.[2]

Experimental Protocols: Preclinical Models

- In Vitro Cytotoxicity Assay (General):
 - Cancer cell lines (e.g., L1210, Walker 256) are cultured in appropriate media and conditions.



- Cells are seeded into multi-well plates at a predetermined density.
- Varying concentrations of Guanazole are added to the wells.
- After a specified incubation period, cell viability is assessed using a suitable method (e.g., dye exclusion, metabolic activity assay).
- L1210 Murine Leukemia Model:
 - DBA/2 mice are typically used for this model.
 - A specific number of L1210 cells (e.g., 1 x 10⁶) are injected intraperitoneally into the mice.[3]
 - Treatment with **Guanazole** is initiated, with the dosage and schedule varying depending on the study design.
 - Endpoints often include monitoring survival time and calculating the increase in lifespan compared to control groups.
- Walker 256 Carcinosarcoma Model:
 - This model uses rats, and the tumor can be implanted subcutaneously (solid tumor) or intraperitoneally (ascitic tumor).[4]
 - A suspension of Walker 256 cells is injected into the desired site.
 - Guanazole treatment is administered according to the study protocol.
 - For solid tumors, tumor volume is measured over time. For ascitic tumors, survival or ascitic fluid volume may be assessed.

Clinical Investigations

Phase I clinical trials of **Guanazole** were conducted to determine its safety, toxicity profile, and a recommended dose for further studies.

A key Phase I study involved two dosing schedules:[5]



- Intermittent prolonged 5-day infusion.
- Intermittent intravenous bolus twice weekly.

Patient Population: The trials included patients with various advanced neoplastic diseases, including lung carcinoma, prostate carcinoma, melanoma, and acute leukemia.

Key Findings:

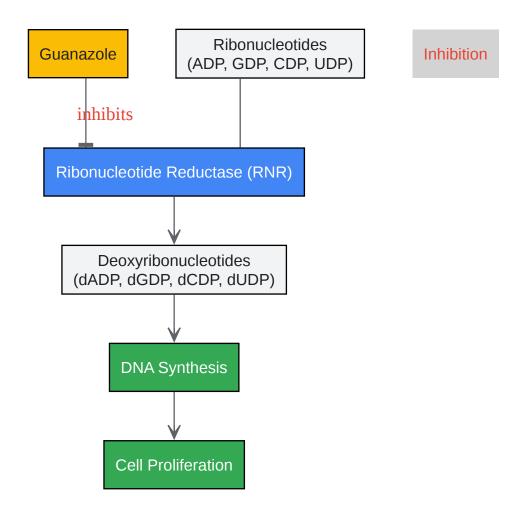
- Toxicity: The primary dose-limiting toxicity was bone marrow suppression, with leukopenia being more pronounced than thrombocytopenia. The severity of this side effect was increased in patients who had received prior chemotherapy or radiotherapy.[5]
- Efficacy: Partial responses were observed in a small number of patients with lung carcinoma, prostate carcinoma, and melanoma.[5]

Mechanism of Action

Guanazole's antineoplastic effect is attributed to its role as an inhibitor of ribonucleotide reductase.[6] This enzyme is crucial for the conversion of ribonucleotides to deoxyribonucleotides, which are the building blocks of DNA.

By inhibiting ribonucleotide reductase, **Guanazole** effectively halts DNA synthesis, thereby preventing the proliferation of rapidly dividing cancer cells.[6] Its mechanism is similar to that of hydroxyurea, another well-known ribonucleotide reductase inhibitor.





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Figure 2: Mechanism of action of Guanazole.

Experimental Protocol: Ribonucleotide Reductase Activity Assay (General Principle)

A common method to assay ribonucleotide reductase activity involves measuring the conversion of a radiolabeled ribonucleotide (e.g., [3H]CDP) to its corresponding deoxyribonucleotide.

- A cell extract containing ribonucleotide reductase or the purified enzyme is prepared.
- The enzyme preparation is incubated with the radiolabeled substrate (e.g., [3H]CDP) and necessary cofactors (e.g., dithiothreitol, ATP).
- The reaction is carried out in the presence and absence of various concentrations of the inhibitor (Guanazole).



- The reaction is stopped, and the deoxyribonucleotide product is separated from the ribonucleotide substrate (e.g., using chromatography).
- The amount of radioactivity in the deoxyribonucleotide fraction is quantified to determine the enzyme activity. The level of inhibition by **Guanazole** is then calculated.

Quantitative Data Summary

The available literature on **Guanazole**, primarily from the 1970s, often lacks the detailed quantitative data presentation common in modern studies. However, the following tables summarize the key findings.

Table 1: Preclinical Antitumor Activity of **Guanazole**

Model System	Cell/Tumor Type	Observed Effect	Reference
In Vitro	Leukemia L1210	Cytotoxic	[2]
In Vitro	Walker 256 Carcinosarcoma	Cytotoxic	[2]
In Vitro	Human Lymphoblast Cell Lines	Cytotoxic	[2]
In Vivo	Murine Leukemia L1210	Antitumor Activity	[2]
In Vivo	Murine Leukemia K1964	Antitumor Activity	[2]
In Vivo	Murine Mast Cell Tumor P815	Antitumor Activity	[2]
In Vivo	Walker 256 Carcinosarcoma	Antitumor Activity	[2]

Table 2: Summary of Phase I Clinical Trial of Guanazole (NSC-1895)

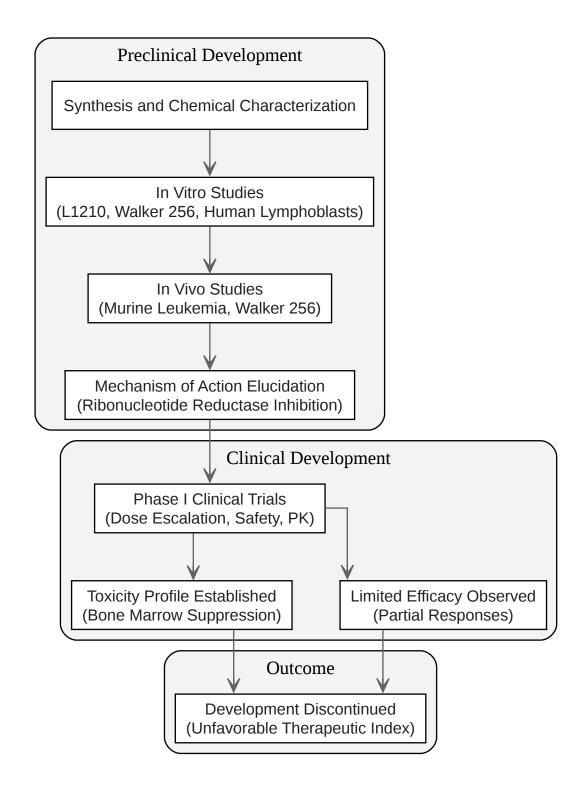


Parameter	Details	Reference
Dosing Schedules	1. Intermittent prolonged 5-day infusion	[5]
2. Intermittent IV bolus twice weekly	[5]	
Patient Population	Patients with advanced solid tumors and leukemia	[5]
Primary Toxicity	Bone marrow suppression (Leukopenia > Thrombocytopenia)	[5]
Efficacy	Partial responses in patients with lung carcinoma, prostate carcinoma, and melanoma	[5]

Conclusion and Historical Perspective

Guanazole represents an early example of a targeted anticancer agent, specifically an inhibitor of ribonucleotide reductase. Preclinical studies demonstrated a promising spectrum of activity against various tumor models. However, its clinical development was hampered by significant bone marrow toxicity. While Guanazole itself did not advance to later-phase clinical trials or widespread clinical use, its investigation contributed to the understanding of ribonucleotide reductase as a valid therapeutic target in oncology. The challenges encountered with Guanazole underscore the critical importance of the therapeutic index in the development of antineoplastic agents. Further research into derivatives or novel delivery systems for ribonucleotide reductase inhibitors continues to be an area of interest in cancer drug discovery.





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Figure 3: Guanazole Development Workflow.



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